2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine
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Overview
Description
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. Compounds with this scaffold have demonstrated a wide range of biological activities, making them valuable in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . Another method includes a three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression . The compound’s ability to induce apoptosis and inhibit cell migration and invasion further underscores its potential as a therapeutic agent .
Comparison with Similar Compounds
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine: Similar in structure but with different biological activities. The uniqueness of this compound lies in its specific combination of pyrrole and pyrazine rings, which confer distinct biological properties.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(10-6-13-4-5-15-10)16-7-9-2-1-3-14-11(9)8-16/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVZUBVAQELOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=NC=CN=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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